
N,N-Diethylethanesulfenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylethanesulfenamide: is an organic compound with the molecular formula C₆H₁₅NS It is a sulfenamide derivative, characterized by the presence of a sulfenyl group (R-S-) attached to an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Diethylethanesulfenamide can be synthesized through the reaction of ethanesulfenyl chloride with diethylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{C}_2\text{H}_5\text{SCl} + \text{(C}_2\text{H}_5)_2\text{NH} \rightarrow \text{C}_2\text{H}_5\text{SN(C}_2\text{H}_5)_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethylethanesulfenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfenamide to corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can participate in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfenamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Diethylethanesulfenamide is used as an intermediate in organic synthesis. It can be employed in the preparation of other sulfur-containing compounds.
Biology: In biological research, sulfenamides are studied for their potential role in modulating enzyme activity and as probes for detecting thiol groups in proteins.
Industry: In the industrial sector, this compound can be used in the production of rubber chemicals and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of N,N-Diethylethanesulfenamide involves its interaction with thiol groups. The sulfenyl group can form covalent bonds with thiol groups in proteins or other molecules, leading to the formation of disulfide bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylethanesulfenamide
- N,N-Diethylmethanesulfenamide
- N,N-Diethylbenzenesulfenamide
Comparison: N,N-Diethylethanesulfenamide is unique due to its specific structure, which influences its reactivity and applications. Compared to N,N-Dimethylethanesulfenamide, the diethyl groups provide different steric and electronic properties, affecting the compound’s behavior in chemical reactions. Similarly, the presence of the ethanesulfenyl group distinguishes it from methanesulfenamide and benzenesulfenamide derivatives, leading to variations in their chemical and biological activities.
Eigenschaften
CAS-Nummer |
32833-97-9 |
|---|---|
Molekularformel |
C6H15NS |
Molekulargewicht |
133.26 g/mol |
IUPAC-Name |
N-ethyl-N-ethylsulfanylethanamine |
InChI |
InChI=1S/C6H15NS/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
PVEDLFGNXILINQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



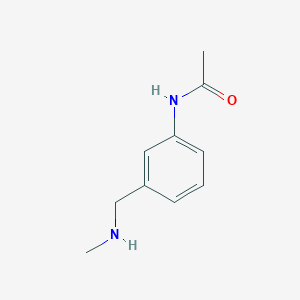
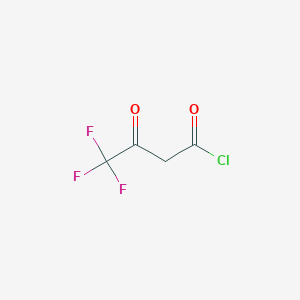
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
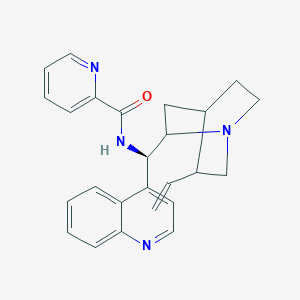

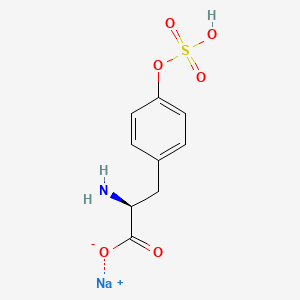
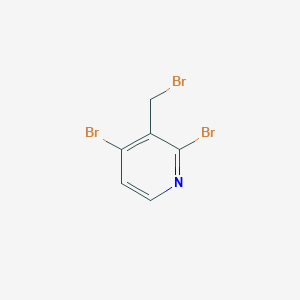
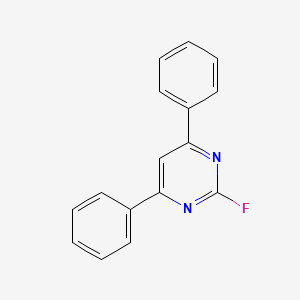
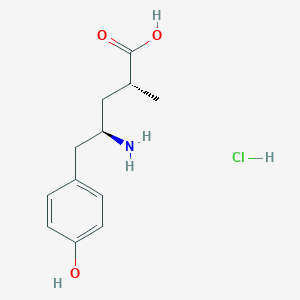
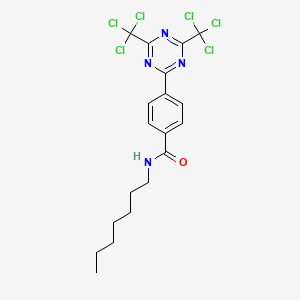
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)


